molecular formula C16H12N4O B11536515 9-methyl-3-nitroso-2-phenyl-9H-imidazo[1,2-a]benzimidazole

9-methyl-3-nitroso-2-phenyl-9H-imidazo[1,2-a]benzimidazole

Cat. No.: B11536515
M. Wt: 276.29 g/mol
InChI Key: CTLRNSMFCIIPOO-UHFFFAOYSA-N
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Description

9-methyl-3-nitroso-2-phenyl-9H-imidazo[1,2-a][1,3]benzimidazole is a heterocyclic compound that belongs to the imidazo[1,2-a]benzimidazole family. This compound is characterized by its unique structure, which includes a nitroso group and a phenyl group attached to the imidazo[1,2-a]benzimidazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3-nitroso-2-phenyl-9H-imidazo[1,2-a][1,3]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1H-benzimidazole with nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired nitroso compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-methyl-3-nitroso-2-phenyl-9H-imidazo[1,2-a][1,3]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amino group under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

9-methyl-3-nitroso-2-phenyl-9H-imidazo[1,2-a][1,3]benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activity.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 9-methyl-3-nitroso-2-phenyl-9H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-benzimidazole: Lacks the nitroso group but shares the benzimidazole core.

    3-nitroso-2-phenyl-1H-imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a benzimidazole ring.

Uniqueness

9-methyl-3-nitroso-2-phenyl-9H-imidazo[1,2-a][1,3]benzimidazole is unique due to the presence of both a nitroso group and a phenyl group on the imidazo[1,2-a]benzimidazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

4-methyl-1-nitroso-2-phenylimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C16H12N4O/c1-19-12-9-5-6-10-13(12)20-15(18-21)14(17-16(19)20)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

CTLRNSMFCIIPOO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NC(=C3N=O)C4=CC=CC=C4

Origin of Product

United States

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